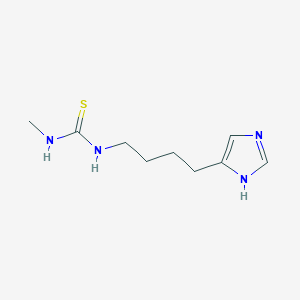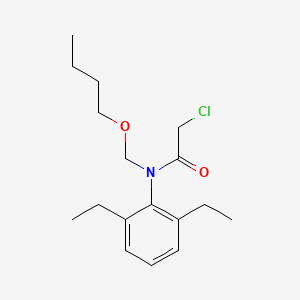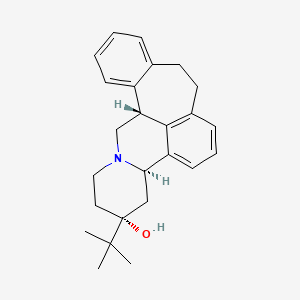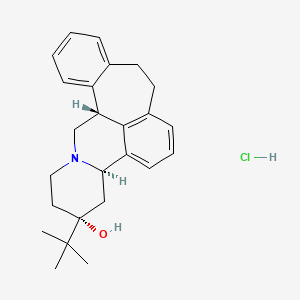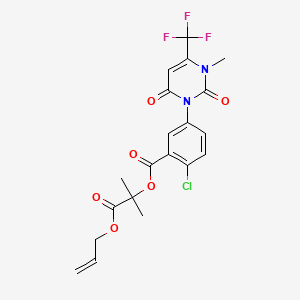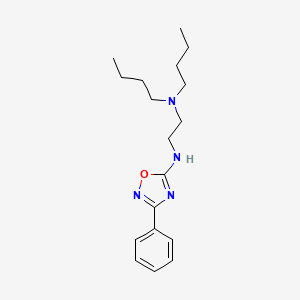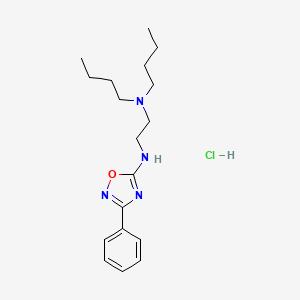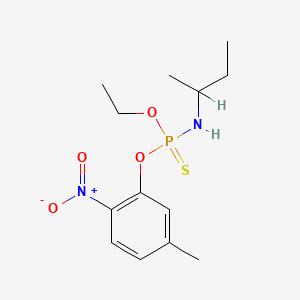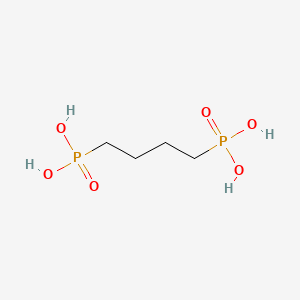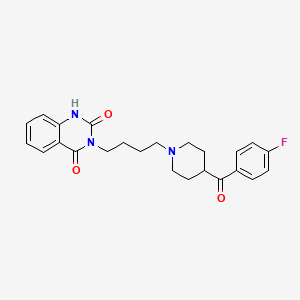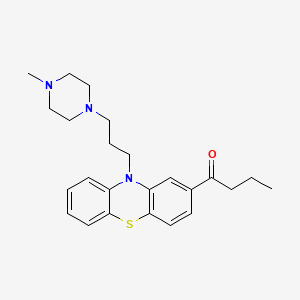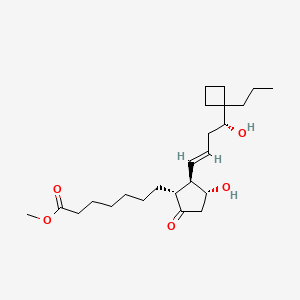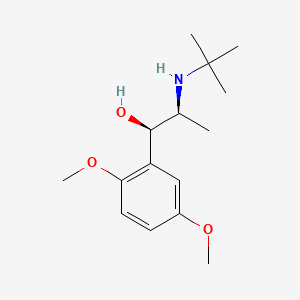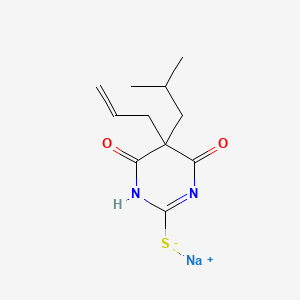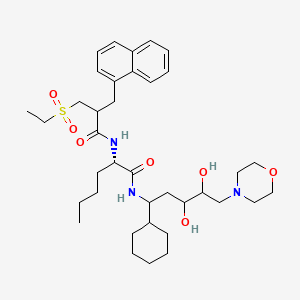
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW 175 is a bioactive chemical.
Scientific Research Applications
Renin Inhibition
A key application of this compound is in the realm of renin inhibition. It has been synthesized as part of a series of potent renin inhibitors, designed as transition-state inhibitors containing a dihydroxyethylene isostere. Specifically, it has been found to be a highly potent renin inhibitor with an IC50 of 3.3 nM against human renin, indicating its efficacy in this role. Notably, this compound shows specificity for renin, with poor inhibition of other enzymes like cathepsin D and pepsin. It also demonstrated oral bioavailability in rats, suggesting potential for oral administration (Atsuumi et al., 1994).
Synthesis and Molecular Modeling
The synthesis of this compound involves advanced chemical techniques. One method of synthesis starts from 3-cyclohexyl-L-alanine, leading to stereospecific synthesis of the dihydroxyethylene isostere, a crucial component of non-peptidic, orally active, low-molecular-weight renin inhibitors. Molecular modeling studies have been conducted to understand the interaction between renin and this inhibitor, providing insights into its mechanism of action and potential applications in drug design (Atsuumi et al., 1994).
Potential Antimycobacterial Agents
In a different context, derivatives of this compound have been explored for their antimycobacterial properties. Specifically, certain synthesized compounds showed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and multi-drug resistant strains (Balamurugan et al., 2009).
properties
CAS RN |
120716-81-6 |
|---|---|
Product Name |
5-(N-(3-Ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol |
Molecular Formula |
C37H57N3O7S |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
(2S)-N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C37H57N3O7S/c1-3-5-18-32(38-36(43)30(26-48(45,46)4-2)23-29-16-11-15-27-12-9-10-17-31(27)29)37(44)39-33(28-13-7-6-8-14-28)24-34(41)35(42)25-40-19-21-47-22-20-40/h9-12,15-17,28,30,32-35,41-42H,3-8,13-14,18-26H2,1-2H3,(H,38,43)(H,39,44)/t30?,32-,33?,34?,35?/m0/s1 |
InChI Key |
KWZQSSZGRAYHPC-JVYWTFSOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
SMILES |
CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C(CN1CCOCC1)O)O)C2CCCCC2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CS(=O)(=O)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(N-(3-ethylsulfonyl-2-(1-naphthylmethyl)propionyl)norleucyl)amino-5-cyclohexyl-1-morpholino-2,3-pentanediol BW 175 BW-175 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



